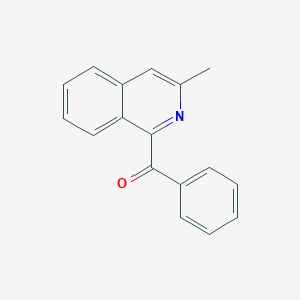

1-Benzoyl-3-methylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13NO |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(3-methylisoquinolin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C17H13NO/c1-12-11-14-9-5-6-10-15(14)16(18-12)17(19)13-7-3-2-4-8-13/h2-11H,1H3 |

InChI Key |

WQUITOVMXGKZIH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Insights into the Formation and Transformations of 1 Benzoyl 3 Methylisoquinoline

Reaction Mechanism Elucidation for Key Synthetic Pathways

The synthesis of the isoquinoline (B145761) core, the fundamental structure of 1-Benzoyl-3-methylisoquinoline, is primarily achieved through well-established cyclization reactions. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for this purpose.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgnrochemistry.com This reaction is typically conducted under acidic conditions using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The resulting dihydroisoquinoline can then be oxidized to form the aromatic isoquinoline ring. wikipedia.orgjk-sci.com

Two primary mechanisms have been proposed for this reaction, with the prevailing pathway often depending on the specific reaction conditions. wikipedia.org

Mechanism I (Imine-Ester Intermediate): This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. The cyclization occurs first, followed by the elimination of the phosphoryl group to form the imine in the newly formed ring. wikipedia.org

Mechanism II (Nitrilium Ion Intermediate): This mechanism is widely supported by detailed studies. wikipedia.orgorganic-chemistry.org It begins with the interaction of the amide with the dehydrating agent (e.g., POCl₃) to form an imidoyl phosphate, which is a good leaving group. organic-chemistry.org Subsequent elimination of the oxygen atom yields a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution to close the ring, forming the dihydroisoquinoline. wikipedia.orgorganic-chemistry.org

A direct route to 1-benzoyl-dihydroisoquinolines utilizes a modified Bischler-Napieralski reaction starting from α-keto amides. aurigeneservices.com These precursors undergo cyclodehydration to form the 1-benzoyl dihydroisoquinoline structure, which is subsequently aromatized to yield the final 1-benzoylisoquinoline product. aurigeneservices.com

Pictet-Spengler Reaction

The Pictet-Spengler reaction is another powerful tool for constructing the isoquinoline skeleton. It involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by a ring-closing reaction. wikipedia.orgnih.gov Discovered in 1911, this reaction is essentially a special case of the Mannich reaction. wikipedia.org

The mechanism proceeds through the following steps:

Imine/Iminium Ion Formation: The reaction initiates with the condensation of the amine and the carbonyl compound to form an imine. Under the typically acidic reaction conditions, this imine is protonated to generate a highly electrophilic iminium ion. wikipedia.orgdepaul.edu The electrophilicity of this iminium ion is the primary driving force for the cyclization. wikipedia.org

Intramolecular Cyclization: The electron-rich aryl ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution. wikipedia.orgnih.gov

Deprotonation: The final step involves deprotonation to restore the aromaticity of the system, yielding a tetrahydroisoquinoline product. depaul.edu This can then be oxidized to the corresponding isoquinoline. The tetrahydroisoquinoline variant of this reaction is specifically referred to as the Pictet-Spengler tetrahydroisoquinoline synthesis. wikipedia.org

Role of Reaction Intermediates and Transition States in Selectivity Control

The selectivity and outcome of isoquinoline syntheses are critically dependent on the formation and stability of key reaction intermediates and the energy of the transition states.

In the Bischler-Napieralski reaction , the nitrilium ion is the pivotal intermediate. wikipedia.orgorganic-chemistry.org Its high electrophilicity is necessary to overcome the activation energy for the intramolecular aromatic substitution. The stability of this cation and the electron density of the aromatic ring dictate the feasibility and rate of the cyclization. The formation of styrenes as a side product via a retro-Ritter reaction is strong evidence for the existence of this nitrilium intermediate. jk-sci.comorganic-chemistry.org This side reaction can sometimes be suppressed by using a nitrile as the solvent, which shifts the equilibrium away from the retro-Ritter pathway. organic-chemistry.org

In the Pictet-Spengler reaction , the key intermediate is the iminium ion . wikipedia.org The rate of the reaction is directly related to the electrophilicity of this ion. For less nucleophilic aromatic rings, strong acids or even superacids may be required to increase the electrophilicity of the iminium intermediate to facilitate cyclization. depaul.edu When the aryl group is an indole (B1671886), the cyclization can proceed via attack at the C3 position of the indole ring to form a spiroindolenine intermediate . nih.gov This is followed by a rearrangement to yield the final product. The relative energies of the transition states for direct attack versus spirocycle formation determine the reaction pathway and product distribution.

Reaction conditions play a crucial role in controlling which intermediates are formed and their subsequent reactions. For instance, in the Pictet-Spengler reaction, kinetic control (e.g., using HCl at low temperatures) versus thermodynamic control (e.g., using trifluoroacetic acid at high temperatures) can lead to different diastereomers of the final product. nih.gov

| Reaction | Key Intermediate | Role in Selectivity | Controlling Factors |

|---|---|---|---|

| Bischler-Napieralski | Nitrilium Ion | Acts as the key electrophile for intramolecular cyclization. Its stability influences reaction efficiency. | Dehydrating agent (POCl₃, P₂O₅), temperature, solvent. wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler | Iminium Ion | The primary electrophile; its reactivity is the driving force for ring closure. wikipedia.org | Acid catalyst strength, temperature, nature of the carbonyl compound. depaul.edu |

| Pictet-Spengler (Indole variant) | Spiroindolenine | Determines the regioselectivity of the attack on the indole nucleus. nih.gov | Substitution pattern on the indole ring, reaction conditions. |

Catalytic Cycle Analysis in Transition Metal-Mediated Syntheses

Transition metal catalysis offers powerful and versatile methods for constructing isoquinoline frameworks, often under milder conditions than classical methods. Palladium (Pd) and Rhodium (Rh) are frequently employed catalysts.

A notable example is the palladium-catalyzed one-pot synthesis of a 3-methylisoquinoline (B74773) scaffold. nih.gov The catalytic cycle for this transformation can be broken down into several key steps:

C–H Activation: The cycle begins with the C–H activation of the starting material, such as benzylamine (B48309), by the Pd(II) catalyst to form a cyclometalated palladium complex. nih.gov

Migratory Insertion: The second reactant, for example, an allyl acetate (B1210297), coordinates to the palladium center and undergoes migratory insertion into the Pd-C bond. nih.gov

Cyclization/Elimination: The resulting intermediate undergoes further reaction, such as β-hydride elimination and subsequent cyclization, to form the isoquinoline scaffold. nih.gov

Reductive Elimination & Catalyst Regeneration: The final steps lead to the release of the product and regeneration of the active catalyst, allowing it to re-enter the cycle. In some palladium-catalyzed reactions for forming methylated heterocycles, kinetic studies have suggested that reductive elimination can be the rate-determining step. rsc.org

Rhodium(III)-catalyzed syntheses of isoquinolines have also been developed. These reactions often proceed via C–H activation to form a five-membered rhodacycle intermediate . nih.gov This intermediate then reacts with a coupling partner, leading to the construction of the isoquinoline ring through steps like insertion and reductive elimination.

| Catalytic Step | Description | Example Metal |

|---|---|---|

| Oxidative Addition / C-H Activation | The metal center activates a C-H or C-X bond of a substrate, increasing its own oxidation state. | Pd(0) → Pd(II), Rh(I) → Rh(III) nih.gov |

| Migratory Insertion | An unsaturated ligand (e.g., alkyne, alkene) inserts into a metal-carbon or metal-hydride bond. | Pd(II), Rh(III) nih.gov |

| β-Hydride Elimination | A hydrogen atom on the β-carbon of a ligand is transferred to the metal center, forming a metal-hydride and an alkene. | Pd(II) nih.gov |

| Reductive Elimination | Two cis-oriented ligands on the metal center couple and are eliminated, reducing the metal's oxidation state and regenerating the catalyst. | Pd(II) → Pd(0), Rh(III) → Rh(I) rsc.org |

Photochemical and Radical Reaction Mechanisms in Isoquinoline Synthesis

Photochemical and radical-based methods provide alternative, often milder, pathways to isoquinolines, avoiding the harsh conditions of some classical syntheses.

Visible-Light Mediated Radical Cyclization

One modern approach involves the visible-light-mediated synthesis of isoquinolines. thieme-connect.com A proposed mechanism for this transformation using an organic dye as a photocatalyst (e.g., Eosin Y) is as follows:

Photocatalyst Excitation: The photocatalyst absorbs visible light and is promoted to an excited state.

Radical Generation: The excited photocatalyst facilitates the fragmentation of a precursor, such as a dinitroaryl oxime derivative, to generate a nitrogen-centered iminyl radical . thieme-connect.com

Intramolecular Cyclization: The highly reactive iminyl radical attacks a pendant alkyne moiety within the same molecule through a 6-endo-dig cyclization, forming a vinyl radical. thieme-connect.com

Aromatization: The vinyl radical is then quenched (e.g., by a hydrogen atom source like 1,4-cyclohexadiene) and the resulting intermediate undergoes tautomerization to yield the aromatic isoquinoline product. thieme-connect.com

Photochemical Rearrangements

Another sophisticated photochemical approach involves a Current time information in Bangalore, IN.rsc.org N-to-C rearrangement to functionalize the isoquinoline core. rsc.org Mechanistic investigations suggest a pathway involving radical intermediates:

Precursor Formation: An N-alkylated isoquinolinium salt reacts with a nucleophile (e.g., phosphite) to form an enamine-like adduct.

Photochemical Excitation: Upon irradiation, this adduct is excited.

Radical Formation: The excited molecule undergoes fragmentation to form a bis-radical intermediate , consisting of an isoquinoline-based radical and the radical of the former N-substituent. rsc.org

Radical Recombination: The two radical species then recombine through C-C bond formation at the C4 (meta) position of the isoquinoline ring system. This intramolecular radical recombination is proposed to be kinetically more favorable than a radical chain propagation mechanism. rsc.org

| Mechanism Type | Key Intermediate | Initiation Method | Key Mechanistic Step |

|---|---|---|---|

| Radical Cascade Cyclization | Iminyl Radical | Visible Light Photocatalysis thieme-connect.com | Intramolecular 6-endo-dig cyclization onto an alkyne. thieme-connect.com |

| Photochemical Rearrangement | Bis-Radical Intermediate | UV/Visible Light Irradiation rsc.org | Intramolecular radical recombination ( Current time information in Bangalore, IN.rsc.org shift). rsc.org |

Chemical Reactivity and Derivatization Studies of 1 Benzoyl 3 Methylisoquinoline

Functionalization at Peripheral Positions (Benzoyl and Methyl Moieties)

The benzoyl group, an aromatic ketone, can undergo reactions typical of this functional group. For instance, the carbonyl carbon is susceptible to nucleophilic attack, and the phenyl ring can be subject to electrophilic aromatic substitution. However, the electron-withdrawing nature of the isoquinoline (B145761) ring can influence the reactivity of the benzoyl moiety.

The methyl group at the C3 position also offers opportunities for derivatization. Protons on the methyl group of 3-methylisoquinoline (B74773) exhibit a degree of acidity, although less pronounced than those of a 1-methylisoquinoline (B155361). thieme-connect.de This allows for condensation reactions and other transformations under appropriate basic conditions.

Transformations Involving the Isoquinoline Nitrogen (N2)

The nitrogen atom within the isoquinoline ring is a primary site for chemical transformations, behaving as a nucleophile and a base. This reactivity allows for the formation of a variety of derivatives, including isoquinolinium salts.

One of the most fundamental reactions involving the isoquinoline nitrogen is quaternization. This occurs when the nitrogen atom attacks an electrophile, such as an alkyl halide, leading to the formation of a positively charged isoquinolinium salt. This process alters the electronic properties of the heterocyclic ring, making it more susceptible to nucleophilic attack.

The formation of Reissert compounds is another significant transformation involving the isoquinoline nitrogen. In a typical Reissert reaction, the isoquinoline is treated with an acyl chloride (like benzoyl chloride) and a cyanide source. This results in the formation of a 2-benzoyl-1-cyano-1,2-dihydroisoquinoline derivative. lookchem.comrsc.org The anion of the 3-methylisoquinoline Reissert compound has been a subject of study, highlighting its competitive reaction pathways. rsc.org

Furthermore, the nitrogen atom can be oxidized to form an isoquinoline N-oxide. This transformation modifies the reactivity of the entire ring system, influencing subsequent functionalization reactions.

Reactivity of the Isoquinoline Core (C1, C3, C4, C5-C8 Positions)

The isoquinoline core of 1-benzoyl-3-methylisoquinoline is a bicyclic aromatic system that undergoes a range of reactions, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction. The positions on the ring exhibit different levels of reactivity due to the electronic effects of the nitrogen atom and the substituents.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. uomustansiriyah.edu.iqminia.edu.eguci.edupressbooks.pub In isoquinoline, the benzene (B151609) ring (positions C5-C8) is generally more susceptible to electrophilic attack than the pyridine (B92270) ring (positions C1, C3, C4). The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophiles. Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially on the homocyclic ring.

The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. minia.edu.egpressbooks.pub This is typically the rate-determining step. uci.edu Subsequently, a proton is lost from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. uomustansiriyah.edu.iqpressbooks.pub

For this compound, the benzoyl group at C1 further deactivates the heterocyclic ring towards electrophilic attack. Consequently, electrophilic substitution would be directed towards the C5 and C8 positions of the isoquinoline nucleus, as well as the benzoyl ring itself.

Nucleophilic Additions and Substitutions

The isoquinoline core, particularly the pyridine ring, is susceptible to nucleophilic attack, especially when the nitrogen is quaternized. The C1 position is the most electrophilic and, therefore, the most common site for nucleophilic addition. mdpi.com

Nucleophilic addition to the C1 position of isoquinolinium salts is a well-established reaction. Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the C1 position to form 1-substituted-1,2-dihydroisoquinolines. researchgate.net The resulting dihydroisoquinolines can then be rearomatized or undergo further transformations.

Nucleophilic aromatic substitution (SNAr) can also occur on the isoquinoline ring, particularly at positions activated by electron-withdrawing groups or when a good leaving group is present. For instance, a halogen atom at the C1 or C3 position can be displaced by a variety of nucleophiles. thieme-connect.de

The reactivity of this compound towards nucleophiles is influenced by its substituents. The benzoyl group at C1 enhances the electrophilicity of this position. Studies on related isoquinoline derivatives have shown that nucleophilic addition can be followed by an electrophilic trapping at the C4 position, leading to 1,4-disubstituted isoquinolines. researchgate.net

Oxidation and Reduction Transformations

The isoquinoline ring system can undergo both oxidation and reduction reactions, leading to a variety of products.

Oxidation: The isoquinoline nucleus can be oxidized under various conditions. thieme-connect.de Oxidation can lead to the formation of isoquinolinones or cleavage of the ring system. The methyl group at C3 can also be a site of oxidation. The use of oxidizing agents like manganese dioxide (MnO2) can selectively oxidize benzylic positions. ucr.edu Copper-catalyzed aerobic oxidation has been shown to be an efficient method for the oxidation of tetrahydroisoquinolines and dihydroisoquinolines to their corresponding isoquinolines. acs.org

Reduction: The pyridine ring of the isoquinoline system is more readily reduced than the benzene ring. Catalytic hydrogenation is a common method for the reduction of the isoquinoline ring. Depending on the reaction conditions and the catalyst used, either the 1,2,3,4-tetrahydroisoquinoline (B50084) or the 5,6,7,8-tetrahydroisoquinoline (B1330172) can be obtained. The reduction of 3,4-dihydroisoquinolines, often formed in the Bischler-Napieralski reaction, is a key step in the synthesis of many isoquinoline alkaloids. clockss.orgresearchgate.net The carbonyl group of the benzoyl substituent can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165).

Intramolecular Rearrangement Reactions (e.g., N to C Migration)

Intramolecular rearrangements are important transformations that can lead to significant structural changes in the isoquinoline skeleton. One notable example is the N to C migration of substituents.

Studies on isoquinolinium salts have revealed that N-alkyl groups can migrate to the C4 (meta) position of the isoquinoline ring. rsc.org This type of rearrangement can be promoted by photochemical conditions. For instance, a phosphite-mediated photochemical ontosight.airesearchgate.net N to C rearrangement of N-benzylisoquinolinium salts has been reported to yield meta-alkylated isoquinolines. rsc.org

Rearrangements involving Reissert compounds have also been observed. The anion of a Reissert compound can undergo rearrangements, and in some cases, a 1-benzoyl-substituted isoquinoline derivative can be obtained through the rearrangement of a corresponding benzoyloxy Reissert compound. rsc.org Base-induced rearrangements of halohydrins derived from Reissert compounds can also lead to new isoquinoline structures. rsc.org Furthermore, cationic rearrangements, such as the Wagner-Meerwein rearrangement, can occur in carbocation intermediates formed during certain reactions. msu.edu Intramolecular Friedel-Crafts reactions can also be considered a type of rearrangement, leading to the formation of new rings. masterorganicchemistry.com

Regioselectivity and Chemoselectivity in Derivatization Reactions

The reactivity of this compound is governed by the interplay of its constituent functional groups: the isoquinoline core, the C1-benzoyl ketone, and the C3-methyl group. This unique electronic and steric arrangement dictates the regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) in derivatization reactions. The isoquinoline nucleus itself has distinct reactive sites. The nitrogen-containing heterocyclic ring is generally electron-deficient and susceptible to nucleophilic attack, while the fused carbocyclic (benzene) ring is more akin to a typical aromatic ring and undergoes electrophilic substitution, primarily at the C5 and C8 positions. nou.edu.ngscribd.com The presence of an electron-withdrawing benzoyl group at C1 further deactivates the heterocyclic part of the ring system towards electrophilic attack and activates the C1 position for nucleophilic interaction, while the electron-donating methyl group at C3 has an activating effect.

Reduction Reactions

The reduction of this compound presents a clear case of chemoselectivity, where the choice of reducing agent determines which part of the molecule is affected.

Selective Carbonyl Reduction: The use of mild hydride-donating reagents, such as sodium borohydride (NaBH₄), allows for the selective reduction of the ketone in the benzoyl group. NaBH₄ is known to reduce aldehydes and ketones to their corresponding alcohols while typically not affecting less reactive functional groups like esters, amides, or aromatic rings under standard conditions. masterorganicchemistry.com Therefore, the reaction of this compound with NaBH₄ is expected to chemoselectively yield (3-methylisoquinolin-1-yl)(phenyl)methanol, leaving the aromatic isoquinoline core intact.

Selective Ring Hydrogenation: In contrast, catalytic hydrogenation typically reduces the aromatic C=N and C=C bonds of the heterocyclic portion of the isoquinoline ring system preferentially over the carbonyl group. organicchemistrydata.org Using catalysts like platinum, palladium, or rhodium, the isoquinoline ring can be reduced to 1,2,3,4-tetrahydroisoquinoline. acs.orgrsc.org This process demonstrates both regioselectivity (preferential reduction of the pyridine part of the fused ring) and chemoselectivity (ring reduction over carbonyl reduction). The resulting diastereoselectivity would depend on the specific catalyst and conditions used.

Table 1: Chemoselectivity in the Reduction of this compound

| Reagent/Condition | Reactive Site | Product | Type of Selectivity |

| Sodium Borohydride (NaBH₄) | Carbonyl Group (C=O) | (3-Methylisoquinolin-1-yl)(phenyl)methanol | Chemoselective |

| H₂ / Pd, Pt, or Rh | Isoquinoline Ring | 1-Benzoyl-3-methyl-1,2,3,4-tetrahydroisoquinoline | Regioselective & Chemoselective |

Electrophilic Aromatic Substitution

For electrophilic aromatic substitution reactions such as nitration or halogenation, the directing effects of the existing substituents determine the regioselectivity.

On the Isoquinoline Core: The isoquinoline ring system inherently undergoes electrophilic substitution on the carbocyclic ring at positions C5 and C8. nou.edu.ngscribd.com The C1-benzoyl group is strongly deactivating, further discouraging electrophilic attack on the heterocyclic ring. The C3-methyl group is weakly activating. The combined effect strongly favors substitution on the benzene portion of the isoquinoline core.

On the Benzoyl Substituent: The benzoyl group itself contains a phenyl ring that can undergo electrophilic substitution. As a ketone, the benzoyl group is a deactivating, meta-directing group.

Therefore, an electrophilic attack on this compound would likely produce a mixture of products, with substitution occurring at the C5 and C8 positions of the isoquinoline ring and at the meta-position of the benzoyl phenyl ring. The precise ratio of these constitutional isomers would depend on the specific reaction conditions and the nature of the electrophile.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Regioisomeric Products | Type of Selectivity |

| Nitration | HNO₃ / H₂SO₄ | 1-Benzoyl-3-methyl-5-nitroisoquinoline1-Benzoyl-3-methyl-8-nitroisoquinoline(3'-Nitrophenyl)(3-methylisoquinolin-1-yl)methanone | Regioselective |

| Bromination | Br₂ / FeBr₃ | 1-Benzoyl-5-bromo-3-methylisoquinoline1-Benzoyl-8-bromo-3-methylisoquinoline(3'-Bromophenyl)(3-methylisoquinolin-1-yl)methanone | Regioselective |

Nucleophilic and Cycloaddition Reactions

The derivatization of the isoquinoline core can also be achieved through nucleophilic or cycloaddition pathways. Research on related compounds provides insight into the expected regioselectivity.

Alkylation at C4: A method for the C4 alkylation of isoquinolines using vinyl ketones in the presence of benzoic acid has been developed. This reaction proceeds through a temporary dearomatization of the ring. Studies have shown that while 3-methylisoquinoline undergoes this alkylation, the reaction fails for 1-substituted isoquinolines. nih.govacs.org This indicates that the presence of the benzoyl group at the C1 position sterically or electronically hinders the necessary initial nucleophilic attack of benzoic acid at C1, thus preventing the subsequent C4 alkylation. This demonstrates a high degree of regioselectivity, with the C1 substituent precluding reactivity at the C4 position under these conditions.

Advanced Spectroscopic and Structural Characterization of 1 Benzoyl 3 Methylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1-benzoyl-3-methylisoquinoline and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of these compounds. For instance, in the ¹H NMR spectrum of (3-methylisoquinolin-1-yl)(phenyl)methanone, characteristic signals can be observed. The methyl group at the 3-position typically appears as a singlet. rsc.org Aromatic protons of the isoquinoline (B145761) and benzoyl moieties resonate in the downfield region, often as complex multiplets due to spin-spin coupling. rsc.org

Below is a table summarizing the reported ¹H and ¹³C NMR data for (3-methylisoquinolin-1-yl)(phenyl)methanone.

Table 1: ¹H and ¹³C NMR Data for (3-methylisoquinolin-1-yl)(phenyl)methanone

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 194.85 |

| CH₃ | 2.56 (s, 3H) | 22.02 |

| Aromatic H | 7.42-8.56 (m) | 122.15-156.08 |

Data sourced from a study in CDCl₃ solvent. rsc.org

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals, especially in complex derivatives. These experiments reveal correlations between nuclei, painting a detailed picture of the molecular connectivity. columbia.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of adjacent protons within the isoquinoline and benzoyl rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons. columbia.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals long-range correlations (typically over two to three bonds) between protons and carbons (¹H-¹³C). columbia.edu It is crucial for identifying connections involving quaternary carbons (carbons with no attached protons), such as the C-1 and C-3 carbons of the isoquinoline ring and the carbonyl carbon, thereby piecing together the entire molecular framework. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the benzoyl group with respect to the isoquinoline ring system.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, confirming the structure of this compound and its derivatives. researchgate.net

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and energetics of conformational changes in molecules. rsc.orgucl.ac.uk In the case of this compound, there can be restricted rotation around the single bond connecting the benzoyl group to the isoquinoline ring. This can lead to the existence of different rotational isomers (conformers) that may interconvert at a rate that is on the NMR timescale.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion is slow, separate signals for each conformer might be observed. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. By analyzing these temperature-dependent spectral changes, the energy barrier for the rotational process can be calculated. missouri.edu Such studies provide valuable insights into the flexibility and conformational preferences of these molecules in solution. orientjchem.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.org This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₇H₁₃NO), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence. For example, the calculated m/z for the protonated molecule [M+H]⁺ of a related compound, isoquinolin-1-yl(p-tolyl)methanone, is 248.1075, and the found value was 248.1057, confirming its elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule can break apart in the mass spectrometer in a predictable manner, and the masses of the resulting fragment ions can be used to identify structural motifs within the parent molecule.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3-methylisoquinolin-1-yl)(phenyl)methanone |

X-ray Diffraction (XRD) for Solid-State Structural Confirmation

For this compound and its derivatives, a single-crystal XRD analysis would confirm the connectivity of the atoms and reveal the precise spatial arrangement of the isoquinoline and benzoyl moieties. orientjchem.org This includes the planarity of the aromatic rings and the dihedral angle between the plane of the benzoyl group and the plane of the isoquinoline ring. This information is crucial for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding, which can influence the physical properties of the compound. While specific XRD data for this compound was not found in the provided search results, the technique has been applied to related isoquinoline structures, demonstrating its utility in providing unambiguous structural proof.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing its vibrational modes. For this compound, these techniques provide definitive evidence for its key structural features, including the carbonyl group, the isoquinoline core, and the appended methyl and phenyl substituents. The complementary nature of IR and Raman spectroscopy allows for a comprehensive vibrational assignment, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa.

The analysis of this compound's vibrational spectra is based on the characteristic frequencies of its constituent parts. The most prominent bands in the non-resonant Raman spectra are typically assigned to the ν(C=C) stretching modes of the isoquinoline system. nih.gov The IR spectrum, conversely, is often dominated by the intense absorption of the carbonyl group.

Key vibrational modes and their expected spectral regions are as follows:

Carbonyl (C=O) Stretching: The ketone carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 1660-1680 cm⁻¹. This band is one of the most diagnostic peaks for confirming the presence of the benzoyl moiety. In the Raman spectrum, the C=O stretch is generally less intense.

Aromatic C=C and C=N Stretching: The isoquinoline and phenyl rings exhibit a series of complex stretching vibrations between 1400 cm⁻¹ and 1620 cm⁻¹. The C=N stretching of the isoquinoline ring is expected in the 1630-1600 cm⁻¹ region. acs.org Vibrations of the isoquinoline's benzo part can dominate the Raman spectrum between 1685 and 1585 cm⁻¹, while modes associated with the pyridino part are observed between 1430 and 1350 cm⁻¹. nih.gov

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and isoquinoline rings typically appear as a group of weaker bands above 3000 cm⁻¹.

Methyl Group (CH₃) Vibrations: The methyl group at the C-3 position is identified by its characteristic C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations are found in the 2900-3000 cm⁻¹ region. acs.org Bending (scissoring) vibrations occur around 1460 cm⁻¹ and 1380 cm⁻¹.

C-H Out-of-Plane Bending: Strong bands in the IR spectrum between 675 and 900 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | IR, Raman | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1660 | IR | Strong |

| Aromatic C=C/C=N Stretch | 1620 - 1450 | IR, Raman | Medium-Strong |

| Methyl (CH₃) Bending | 1460, 1380 | IR | Medium |

This table is generated based on typical frequency ranges for the specified functional groups. unl.edurenishaw.com

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into the electronic structure of a molecule by probing the transitions of electrons between different energy levels. This compound possesses an extensive chromophoric system, arising from the conjugation between the benzoyl group and the isoquinoline ring system. This extended π-system is responsible for the compound's characteristic UV-Vis absorption profile.

The spectrum is expected to be characterized by two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the highly conjugated nature of this compound, these transitions are expected to be of high intensity (large molar absorptivity, ε). Multiple strong absorption bands are anticipated in the UV region, typically between 220 nm and 350 nm, corresponding to the electronic transitions within the isoquinoline and benzoyl moieties. Similar aromatic systems show strong absorption bands in this region. researchgate.net

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These transitions are "forbidden" by symmetry rules and are therefore significantly weaker (low molar absorptivity) than π → π* transitions. For this compound, the n → π* transition of the carbonyl group is expected to appear as a weak, broad band or a shoulder on the tail of the more intense π → π* bands, at a longer wavelength (typically >300 nm).

The position and intensity of these absorption bands can be influenced by the solvent polarity. While significant solvatochromic shifts are not always pronounced in similar molecules, changes in solvent can subtly alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). researchgate.net

The anticipated UV-Vis spectral data for this compound is outlined in the table below.

Table 2: Expected Electronic Transitions for this compound

| Approx. λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| 220 - 280 | π → π* | Isoquinoline Ring / Benzoyl Group |

| 280 - 350 | π → π* | Conjugated Benzoyl-Isoquinoline System |

This table presents expected values based on the analysis of the compound's structure and data from analogous conjugated systems. unl.eduresearchgate.net

Computational and Theoretical Studies on 1 Benzoyl 3 Methylisoquinoline

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like 1-benzoyl-3-methylisoquinoline. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Conformational Analysis and Stability Predictions

Conformational analysis using DFT methods can predict the most stable arrangement of these groups. ethz.chnih.gov The calculations involve optimizing the geometry of different possible conformers and comparing their relative energies. nih.govchemrxiv.org For similar molecular systems, it has been shown that different conformers can have small energy differences, indicating that multiple conformations might coexist. ethz.ch The stability of these conformers is influenced by a balance of steric and electronic effects. For instance, the interaction between the benzoyl group and the isoquinoline (B145761) ring system can lead to specific rotational preferences to minimize steric hindrance and maximize electronic stabilization. ethz.ch

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Benzoyl-Isoquinoline) | Relative Energy (kcal/mol) |

| A | 0° (Planar) | 2.5 |

| B | 45° (Twisted) | 0.0 |

| C | 90° (Perpendicular) | 1.8 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this compound.

Molecular Orbital Analysis (HOMO/LUMO Characterization)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netphyschemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. iqce.jpwuxibiology.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. physchemres.org

For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. researchgate.net The HOMO is likely to be located on the electron-rich parts of the molecule, such as the isoquinoline ring system, while the LUMO may be centered on the electron-withdrawing benzoyl group. wuxibiology.com This distribution influences the molecule's behavior in chemical reactions. iqce.jp

Table 2: Calculated Frontier Orbital Energies for a Representative Aromatic Ketone

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These are typical values for a molecule of this type and serve as an example. Specific calculations for this compound would provide precise energies.

Spectroscopic Property Prediction (NMR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govfaccts.de These theoretical predictions can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net It's important to note that calculated NMR shifts are sensitive to the chosen conformer. faccts.de

Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. nih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). mdpi.com

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Isoquinoline Derivative

| Spectroscopic Data | Predicted (DFT) | Experimental |

| ¹H NMR (δ, ppm) | 7.2-8.5 | 7.1-8.4 |

| ¹³C NMR (δ, ppm) | 125-160 | 124-159 |

| UV-Vis λmax (nm) | 280, 325 | 278, 322 |

Note: This table provides a general comparison. Precise data would require specific experimental and computational studies on this compound.

Molecular Dynamics Simulations for Reactive Systems or Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net For a molecule like this compound, MD simulations can provide insights into its behavior in different environments, such as in various solvents or within a biological system. researchgate.net These simulations can reveal how the solvent affects the conformational preferences of the molecule and can also be used to study its interactions with other molecules, which is particularly relevant for understanding its potential biological activity. nih.gov

Mechanistic Pathway Modeling and Validation of Reaction Energetics

Computational modeling is a valuable tool for elucidating reaction mechanisms and validating the energetics of chemical transformations. nih.gov For the synthesis of this compound and its derivatives, theoretical calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. rsc.org

For example, the synthesis of isoquinolines can proceed through various routes, including transition-metal-catalyzed reactions. nih.gov DFT calculations can help to understand the role of the catalyst and to predict the regioselectivity and stereoselectivity of these reactions. rsc.org By modeling the energy profile of a proposed mechanism, researchers can determine the most likely pathway and identify key intermediates. rsc.org

Structure-Reactivity and Structure-Property Relationship (SPR) Investigations

Understanding the relationship between a molecule's structure and its reactivity or properties is fundamental in chemistry. nih.gov For this compound, computational studies can help to establish these relationships. By systematically modifying the structure (e.g., by changing substituents on the benzoyl or isoquinoline rings) and calculating the resulting changes in electronic properties, reactivity, or predicted spectroscopic features, a quantitative structure-property relationship (QSPR) can be developed. rsc.org

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the benzoyl group at the C-1 position of the 3-methylisoquinoline (B74773) core renders the molecule an important intermediate for synthesizing complex organic structures. This functionality allows it to participate in a variety of chemical transformations, facilitating the assembly of diverse molecular frameworks.

Research has shown that related isoquinoline (B145761) derivatives, such as 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitriles (commonly known as Reissert compounds), are pivotal intermediates in the synthesis of complex molecules. lookchem.com These compounds undergo reactions such as cycloadditions and substitutions to build intricate systems. For instance, Reissert compounds serve as key precursors for the synthesis of phthalideisoquinoline derivatives and analogues of praziquantel. The reactivity of the benzoyl group, combined with the inherent properties of the isoquinoline scaffold, allows for the controlled, stepwise addition of new functionalities and ring systems.

The synthesis of these complex architectures often involves multi-step sequences where the 1-benzoyl-3-methylisoquinoline unit acts as a foundational building block. The benzoyl moiety can be transformed or can influence the reactivity of the isoquinoline ring, guiding the formation of new carbon-carbon and carbon-heteroatom bonds essential for constructing larger, polycyclic molecules. smolecule.com

Scaffold for Heterocyclic Ring Annulation and Fused System Construction

The isoquinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry and is frequently employed as a template for constructing fused heterocyclic systems through annulation reactions. nih.govsci-hub.se Annulation, the formation of a new ring fused to an existing one, is a powerful strategy for generating molecular diversity. The this compound structure is well-suited for such transformations.

Various synthetic protocols have been developed to build additional heterocyclic rings onto the isoquinoline core. These methods often leverage the reactivity of the nitrogen atom and adjacent carbon positions.

Formation of Triazoloisoquinolines: The core structure of 1-methylisoquinoline (B155361) (lacking the C-1 benzoyl group) readily reacts with hydrazonoyl halides. This reaction proceeds via a cycloaddition mechanism to afford nih.govontosight.aid-nb.infotriazolo[3,4-a]isoquinoline derivatives, which are complex fused heterocyclic systems. researchgate.net

Synthesis of Imidazo[2,1-a]isoquinolines: In a multicomponent cascade reaction, derivatives such as isoquinolin-1-amine can react with acetophenones to furnish imidazo[2,1-a]isoquinoline (B1217647) scaffolds. This process involves an initial intermolecular nucleophilic attack followed by an intramolecular annulation to form the fused system. nih.gov

Construction of Isoxazole (B147169) Fused Systems: The versatility of the isoquinoline scaffold is further demonstrated in Lewis acid-promoted reactions. For example, 1-methylisoquinoline can serve as a substrate in reactions with sodium nitrite, leading to the formation of isoxazole derivatives fused to the isoquinoline ring. beilstein-journals.org

These examples underscore the utility of the methylisoquinoline framework as a platform for generating a wide array of fused heterocycles. The specific substitution on this compound can be leveraged to direct these annulation reactions with high regioselectivity.

| Starting Isoquinoline Derivative | Key Reagent(s) | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| 1-Methylisoquinoline | Hydrazonoyl Halides | nih.govontosight.aid-nb.infoTriazolo[3,4-a]isoquinoline | researchgate.net |

| Isoquinolin-1-amine | Acetophenone | Imidazo[2,1-a]isoquinoline | nih.gov |

| 1-Methylisoquinoline | Sodium Nitrite, Aluminum Trichloride | Isoxazolo-isoquinoline Derivative | beilstein-journals.org |

Exploration in Chiral Ligand Design and Catalysis Research

The development of new chiral ligands is a cornerstone of modern asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. researchgate.nettaylorfrancis.com Chiral ligands coordinate to a metal center to create a catalyst that can control the stereochemical outcome of a chemical reaction. taylorfrancis.com

While specific studies detailing the use of this compound itself as a chiral ligand are not prominent, the isoquinoline scaffold is a key structural element in the design of effective chiral catalysts. researchgate.net The rigidity of the fused ring system and the potential for introducing chiral centers make it an attractive framework for ligand development. Research in this area often focuses on modifying the core structure to create an optimal steric and electronic environment for catalysis. nih.gov

For example, highly enantioselective [4+2] annulation reactions have been developed using chiral cobalt(III) complexes to synthesize chiral dihydroisoquinolones with excellent regio- and enantioselectivity. researchgate.net This demonstrates the value of the isoquinoline product in the field of asymmetric synthesis. The design principles for effective ligands, such as those derived from 1,1'-binaphthol (BINOL), often involve the systematic tuning of electronic properties by adding substituents to the aromatic backbone. nih.gov A similar strategy could be envisioned for developing ligands from this compound, where the benzoyl and methyl groups could be modified or serve as points for attaching other coordinating groups. The exploration of such derivatives in catalysis research remains an area of potential development.

Integration into Functional Organic Materials through Directed Synthesis

Fused heterocyclic aromatic compounds are fundamental building blocks for a wide range of functional organic materials due to their defined, rigid structures and tunable optoelectronic properties. slideshare.netthieme-connect.de The extended π-conjugated system of the isoquinoline nucleus, further enhanced by the C-1 benzoyl group in this compound, makes it a candidate for integration into such materials.

The electronic properties of isoquinoline, including its characteristic UV absorption, are known to shift upon substitution, indicating that its properties can be tailored for specific applications. thieme-connect.de By incorporating molecules like this compound into larger macromolecular structures, such as polymers or dendrimers, materials with novel electronic, optical, or photophysical properties could be developed.

The synthesis of such materials would involve leveraging the functional groups on the molecule as handles for polymerization or for covalent attachment to other molecular units. While direct integration of this compound into functional materials is not yet widely reported, the strategies for doing so are well-established in materials chemistry. The compound's structural and electronic profile suggests potential utility in fields such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a chromophoric unit in advanced dyes and sensors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Benzoyl-3-methylisoquinoline, and how can regioselectivity be controlled during its formation?

- Methodological Answer : The synthesis of isoquinoline derivatives often involves regioselective Friedel-Crafts acylation or Grignard reactions. For example, in analogous compounds like (±)-(6,7-dimethoxyisoquinolin-1-yl)methanol derivatives, TMPMgCl·LiCl-mediated nucleophilic addition to aldehydes under anhydrous THF/toluene conditions achieves regioselectivity (yield ~53%) . Key parameters include temperature control (−78°C to room temperature), stoichiometric ratios of reagents, and purification via flash chromatography with ethyl acetate/iso-hexane gradients. Regioselectivity can be influenced by steric and electronic effects of substituents on the aldehyde or isoquinoline core .

Q. How should researchers purify and characterize this compound to ensure high purity and structural fidelity?

- Methodological Answer : Post-synthesis purification typically employs flash column chromatography with solvent systems like ethyl acetate/iso-hexane (3:1) or dichloromethane/ethyl acetate (2:1), supplemented with 2% triethylamine to minimize decomposition . Characterization requires multi-modal analysis:

- H/C NMR : Assign peaks using coupling constants (e.g., for isoquinoline protons) and chemical shifts (e.g., δ = 8.30 ppm for aromatic protons) .

- HRMS : Confirm molecular ion peaks (e.g., [M + H] at m/z 432.1805) with deviations <5 ppm .

- IR : Validate functional groups (e.g., C=O stretch at ~1650 cm) .

Q. What spectroscopic techniques are critical for identifying structural isomers or contaminants in this compound?

- Methodological Answer : Contaminants or isomers can be resolved via:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguishing benzoyl vs. methylisoquinoline protons) .

- X-ray Crystallography : Definitive structural confirmation, as demonstrated for related compounds like 2-(benzyloxy)isoquinoline-1,3-dione (R factor = 0.069, data-to-parameter ratio = 9.6) .

- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns and ESI ionization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model:

- HOMO-LUMO gaps : Estimate electrophilic/nucleophilic sites for reactions like acylation or alkylation .

- Thermochemical accuracy : Atomization energies predicted with <3 kcal/mol deviation using exact-exchange terms in functionals .

- Solvent effects : Include polarizable continuum models (PCM) to simulate THF or toluene environments .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected NMR shifts or reaction yields)?

- Methodological Answer :

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotamers) causing anomalous shifts .

- Kinetic vs. Thermodynamic Control : Re-evaluate reaction conditions (temperature, catalyst loading) if yields diverge from theoretical predictions. For example, prolonged reaction times may favor thermodynamically stable regioisomers .

- Isotopic Labeling : Trace reaction pathways (e.g., C-labeled benzoyl groups) to confirm mechanistic hypotheses .

Q. How can regioselectivity challenges in modifying the isoquinoline core be addressed for novel derivatives?

- Methodological Answer :

- Directed C-H Functionalization : Use Pd-catalyzed cross-coupling or photoredox catalysis to target specific positions (e.g., C-3 methyl vs. C-1 benzoyl groups) .

- Protecting Group Strategies : Temporarily block reactive sites (e.g., benzyloxy groups) to direct electrophiles to desired positions .

- Computational Screening : Pre-screen substituent effects on transition-state energies using DFT to prioritize synthetic routes .

Q. What are the limitations of current synthetic protocols for scaling this compound derivatives, and how can they be optimized?

- Methodological Answer :

- Batch vs. Flow Chemistry : Transition from batch reactions (e.g., Grignard additions) to continuous flow systems to improve reproducibility and scalability .

- Catalyst Recycling : Immobilize catalysts (e.g., MgCl-LiCl complexes) on silica or polymer supports to reduce waste .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.